N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide hydrochloride
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Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a pyrazole ring, and a dimethylamino propyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, methoxy compounds, and carboxamide derivatives. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds with altered properties.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted benzothiazole and pyrazole compounds.
Scientific Research Applications
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole and pyrazole derivatives, such as:
- 6-chloro-1,3-benzothiazole-2(3H)-thione
- 3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Uniqueness
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide hydrochloride is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methoxy-1-methylpyrazole-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2S.ClH/c1-22(2)8-5-9-24(17(25)13-11-23(3)21-16(13)26-4)18-20-14-7-6-12(19)10-15(14)27-18;/h6-7,10-11H,5,8-9H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPFRXMLGKSFPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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